molecular formula C9H6Cl2F3NO B14010749 Trifluoroacetamide, N-(3,4-dichlorobenzyl)- CAS No. 172218-36-9

Trifluoroacetamide, N-(3,4-dichlorobenzyl)-

Cat. No.: B14010749
CAS No.: 172218-36-9
M. Wt: 272.05 g/mol
InChI Key: XLYGDNCUVFPXOM-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of dichlorophenyl and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-dichlorobenzylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-dichlorobenzylamine+trifluoroacetic anhydrideN-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide\text{3,4-dichlorobenzylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide} 3,4-dichlorobenzylamine+trifluoroacetic anhydride→N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dichlorophenyl)methyl]glycine
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of both dichlorophenyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. Its trifluoroacetamide moiety enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

172218-36-9

Molecular Formula

C9H6Cl2F3NO

Molecular Weight

272.05 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H6Cl2F3NO/c10-6-2-1-5(3-7(6)11)4-15-8(16)9(12,13)14/h1-3H,4H2,(H,15,16)

InChI Key

XLYGDNCUVFPXOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C(F)(F)F)Cl)Cl

Origin of Product

United States

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